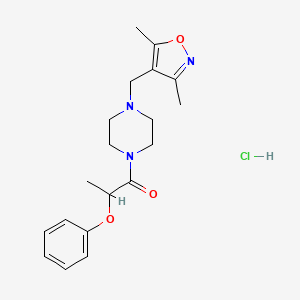

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride

Description

Core Structural Framework

The compound’s IUPAC name delineates its constitution: a propan-1-one scaffold substituted at position 1 with a 4-((3,5-dimethylisoxazol-4-yl)methyl)piperazinyl group and at position 2 with a phenoxy moiety, forming the hydrochloride salt. The molecular formula is C₂₀H₂₆N₃O₃·HCl , with a molar mass of 410.9 g/mol . Key structural components include:

- Piperazine ring : A six-membered diamine heterocycle providing conformational flexibility and serving as a proton acceptor in its hydrochloride form.

- 3,5-Dimethylisoxazole : A five-membered aromatic heterocycle with methyl groups at positions 3 and 5, contributing to hydrophobic interactions and π-π stacking.

- Phenoxy group : An ether-linked phenyl ring capable of participating in van der Waals forces and dipole interactions.

- Propan-1-one backbone : A ketone-functionalized hydrocarbon chain that stabilizes the molecule’s geometry through steric and electronic effects.

Functional Group Synergy

The interplay between functional groups dictates the compound’s physicochemical behavior:

- Piperazine-isoxazole linkage : The methylene bridge between the piperazine and isoxazole enables rotational freedom, while the isoxazole’s electron-deficient ring engages in charge-transfer interactions with adjacent aromatic systems .

- Ketone-phenoxy adjacency : The carbonyl group’s electron-withdrawing effect polarizes the phenoxy oxygen, enhancing its hydrogen-bond-accepting capacity .

- Hydrochloride salt formation : Protonation of the piperazine’s secondary amine improves aqueous solubility and facilitates ionic interactions in crystalline states .

Properties

IUPAC Name |

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3.ClH/c1-14-18(15(2)25-20-14)13-21-9-11-22(12-10-21)19(23)16(3)24-17-7-5-4-6-8-17;/h4-8,16H,9-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFCHZPLIYNXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through various methods, including the reaction of hydroxylamine with β-diketones or β-keto esters.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the isoxazole intermediate.

Phenoxypropanone Formation: The final step involves the reaction of the piperazine-isoxazole intermediate with phenoxypropanone under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

: Heterocyclic Derivatives (2023)

Compounds 4g and 4h feature piperazine linked to coumarin-benzodiazepine-tetrazole hybrids . Unlike the target compound, these analogs incorporate larger, fused heterocyclic systems (e.g., coumarin, benzodiazepine), which may enhance binding to GABA receptors but reduce blood-brain barrier penetration due to increased molecular weight. The target’s simpler isoxazole-phenoxy architecture likely offers improved metabolic stability and synthetic accessibility compared to these complex frameworks.

: Triazole-Dioxolane Derivatives (2017)

Compounds d and e in Pharmacopeial Forum (2017) contain triazole-dichlorophenyl-dioxolane substituents on piperazine . In contrast, the target’s 3,5-dimethylisoxazole group is less electronegative, possibly favoring different target interactions. Additionally, the hydrochloride salt in the target may improve aqueous solubility compared to the neutral triazole-dioxolane derivatives.

Impurities and Related Substances

: Reference Standards (2018)

The impurities Imp. B and Imp. C listed in pharmaceutical guidelines include triazolo-pyridinone groups attached to phenylpiperazine or chlorophenylpiperazine . These structures lack the isoxazole and phenoxypropanone moieties of the target compound, instead featuring triazolo-pyridinone rings that could confer divergent binding profiles. The absence of a hydrochloride salt in these impurities may also result in lower solubility compared to the target.

Physicochemical and Pharmacokinetic Hypotheses

While direct pharmacological data for the target compound are unavailable, structural comparisons permit informed hypotheses:

- Solubility : The hydrochloride salt in the target likely enhances aqueous solubility relative to neutral analogs (e.g., Imp. B ).

- Lipophilicity: The phenoxy group in the target may increase logP compared to dichlorophenyl-containing analogs (e.g., Compound d ), affecting membrane permeability.

- Metabolic Stability : The 3,5-dimethylisoxazole group could reduce oxidative metabolism compared to triazole derivatives (e.g., Compound d ), which are prone to CYP-mediated degradation.

Research Findings and Data Tables

Table 1: Structural Comparison of Target Compound and Analogs

Table 2: Hypothetical Property Comparison

Biological Activity

The compound 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

- Piperazine ring : A common scaffold in many biologically active compounds.

- Dimethylisoxazole moiety : Known for enhancing selectivity and potency against biological targets.

- Phenoxypropanone group : Contributes to the compound's interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H26ClN3O3 |

| Molecular Weight | 379.9 g/mol |

| CAS Number | 1396881-57-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

- Antitumor activity : By inhibiting specific pathways involved in cancer cell proliferation.

- Antimicrobial properties : Effective against various bacterial strains.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the piperazine and isoxazole components can significantly alter the biological activity of the compound. For instance, variations in substituents on the phenoxy group have been shown to impact potency and selectivity against target enzymes.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated that it inhibits the growth of cancer cell lines such as Mia PaCa-2 and PANC-1. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Mia PaCa-2 | 15.5 | Induction of apoptosis |

| PANC-1 | 12.3 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The study highlighted a reduction in tumor size and an increase in survival rates among treated mice compared to controls. This underscores the potential for clinical applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.